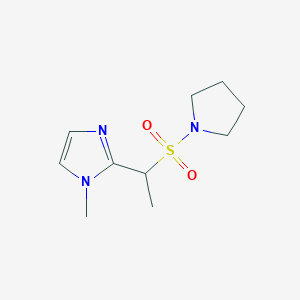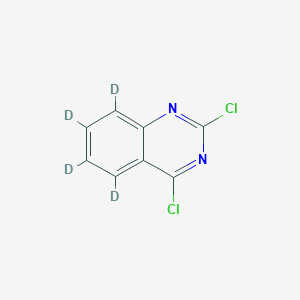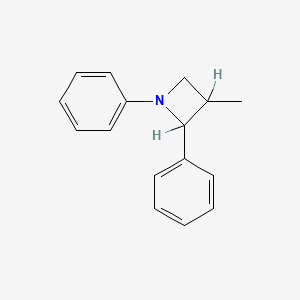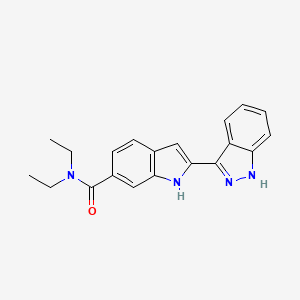
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide is a synthetic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indazole ring fused to an indole ring, with a carboxamide group at the 6-position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide typically involves a multi-step process. One common method starts with the preparation of the indazole ring, followed by the formation of the indole ring. The final step involves the introduction of the carboxamide group at the 6-position of the indole ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.
科学研究应用
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
相似化合物的比较
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide can be compared with other similar compounds, such as:
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-5-carboxamide: Similar structure but with the carboxamide group at the 5-position.
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-7-carboxamide: Similar structure but with the carboxamide group at the 7-position.
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities. The position of the carboxamide group can affect the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
属性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
N,N-diethyl-2-(1H-indazol-3-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C20H20N4O/c1-3-24(4-2)20(25)14-10-9-13-11-18(21-17(13)12-14)19-15-7-5-6-8-16(15)22-23-19/h5-12,21H,3-4H2,1-2H3,(H,22,23) |
InChI 键 |
SOCRIEPNZNZRSH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


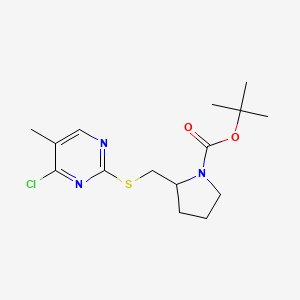
![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
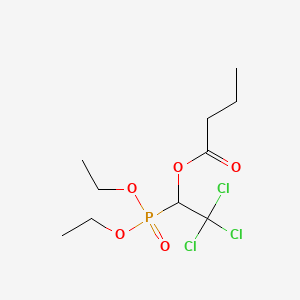
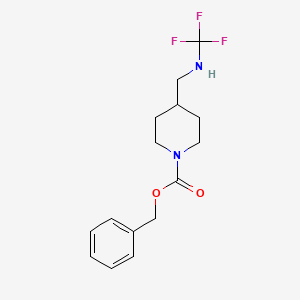

![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)
![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)


